1-Etil-3-metilimidazolio bis(trifluorometilsulfonil)imida

Descripción general

Descripción

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide is a room temperature ionic liquid (RTIL) known for its unique properties such as low vapor pressure, high thermal stability, good conductivity, and a wide electrochemical window . This compound is widely used in various scientific and industrial applications due to its advantageous characteristics over traditional aprotic polar organic solvents .

Aplicaciones Científicas De Investigación

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide has a wide range of applications in scientific research:

Chemistry: It is used as a green solvent for the synthesis of nanoparticles, such as zinc oxide, under microwave conditions.

Biology and Medicine:

Industry: It is used in the fabrication of lithium-ion batteries, where it serves as an electrolyte material, enhancing the performance and stability of the batteries.

Mecanismo De Acción

Target of Action

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide, also known as EMIM[TFSI], is primarily used as an electrolyte in lithium-ion batteries . Its primary target is the electroactive species in the battery, where it facilitates the movement of ions between the anode and cathode during the charge-discharge cycle .

Biochemical Pathways

The primary biochemical pathway affected by EMIM[TFSI] is the charge-discharge cycle in lithium-ion batteries . By providing a medium for ion transport, it facilitates the movement of lithium ions from the anode to the cathode during discharge, and from the cathode to the anode during charging .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of EMIM[TFSI], it can refer to its behavior in the battery environment. EMIM[TFSI] is stable under the conditions within a lithium-ion battery, including high temperatures . .

Result of Action

The result of EMIM[TFSI]'s action is the efficient operation of lithium-ion batteries. By facilitating ion transport, it enables the battery to charge and discharge effectively . This contributes to the battery’s overall performance, including its energy density, power density, and lifespan .

Análisis Bioquímico

Biochemical Properties

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially affecting their activity and stability . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the enzyme’s conformation and function .

Cellular Effects

The effects of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, it may affect cellular metabolism by altering the activity of metabolic enzymes and the availability of substrates .

Molecular Mechanism

At the molecular level, 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, through hydrogen bonding and electrostatic interactions . These interactions can lead to enzyme inhibition or activation, depending on the specific context. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under various conditions, but prolonged exposure can lead to gradual degradation and potential changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cellular damage . Threshold effects have been observed, indicating a dosage-dependent response.

Metabolic Pathways

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . It can affect metabolite levels by modulating enzyme activity and substrate availability. These interactions can lead to changes in metabolic flux, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity and overall cellular effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide involves several steps:

Formation of 1-Ethyl-3-methylimidazolium Sulfate: 200g of diethyl sulfate is added dropwise to a toluene solution of 1-methylimidazole (118g of 1-methylimidazole and 400g of toluene) under an ice bath and nitrogen atmosphere, maintaining the reaction temperature between 20°C and 30°C. The resulting ionic liquid causes the solution to turn cloudy.

Purification: The crude product is washed three times with toluene to obtain 289g of relatively pure 1-Ethyl-3-methylimidazolium sulfate.

Formation of 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: 200g of 1-Ethyl-3-methylimidazolium sulfate, 243g of lithium bis(trifluoromethanesulfonyl)imide, and 500g of pure water are added to a reaction vessel.

Final Purification: The crude product is washed three times with pure water to obtain 312g of relatively pure 1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide.

Análisis De Reacciones Químicas

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Oxidation and Reduction: This compound can participate in redox reactions due to its ionic nature and stability under different electrochemical conditions.

Substitution Reactions: It can undergo substitution reactions, particularly in the presence of nucleophiles or electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing or reducing agents.

Major Products: The products formed depend on the specific reagents and conditions used, but they often include substituted imidazolium salts and other ionic compounds.

Comparación Con Compuestos Similares

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide is unique compared to other similar compounds due to its combination of low vapor pressure, high thermal stability, and wide electrochemical window . Similar compounds include:

1-Butyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide: Similar in structure but with a butyl group instead of an ethyl group, affecting its physical properties and applications.

1-Ethyl-3-methylimidazolium Tetrafluoroborate: Another ionic liquid with different anionic components, leading to variations in solubility and electrochemical properties.

1-Ethyl-3-methylimidazolium Chloride: This compound has a chloride anion, which significantly alters its chemical behavior and applications.

1-Ethyl-3-methylimidazolium Bis(trifluoromethanesulfonyl)imide stands out due to its superior thermal stability and electrochemical performance, making it a preferred choice in various advanced applications .

Actividad Biológica

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide (EMIM TFSI) is an ionic liquid that has garnered attention in various fields, including biochemistry and toxicology, due to its unique properties and biological interactions. This article explores the biological activity of EMIM TFSI, focusing on its toxicity, effects on living organisms, and potential applications.

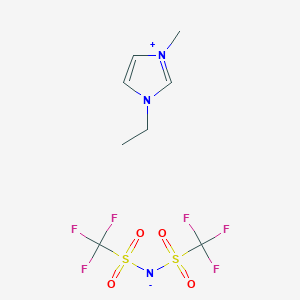

- Molecular Formula : C₈H₁₁F₆N₃O₄S₂

- Molecular Weight : 391.31 g/mol

- Melting Point : -17 °C

- Density : 1.52 g/cm³

- Viscosity : 39.4 cP at 20 °C

- Conductivity : 6.63 mS/cm at 20 °C

These properties make EMIM TFSI suitable for various applications, including as a solvent in chemical reactions and in electrochemical devices.

Cytotoxicity Studies

Research has indicated that EMIM TFSI exhibits significant cytotoxicity towards various cell lines. A study conducted by Mester et al. (2021) demonstrated that EMIM TFSI affects bacterial growth, with varying degrees of toxicity observed depending on the concentration and type of bacteria. The study found that:

- Gram-negative bacteria (e.g., E. coli) showed decreased survival rates with increasing concentrations of EMIM TFSI.

- The minimum inhibitory concentration (MIC) values for EMIM TFSI were comparable to those of other ionic liquids, indicating its potential harmful effects on microbial life .

Effects on Eukaryotic Cells

In addition to bacterial studies, EMIM TFSI has been evaluated for its effects on eukaryotic cells. Research indicates that exposure can lead to inflammation and skin irritation in sensitive individuals . The compound is classified as a hazardous substance due to its potential to cause dermal irritation and other health risks upon contact or ingestion.

Study on Marine Bacteria

A notable case study investigated the tolerance of marine-derived bacteria to various ionic liquids, including EMIM TFSI. The study highlighted:

- Isolates such as Rhodococcus erythropolis demonstrated significant growth in the presence of high concentrations of EMIM TFSI.

- The ability of these bacteria to degrade ionic liquids was assessed using high-performance liquid chromatography (HPLC), showing degradation rates of up to 59% over a 63-day period .

This study illustrates the potential for bioremediation applications using microorganisms capable of degrading harmful ionic liquids.

Comparative Toxicity Table

| Ionic Liquid | Bacterial Toxicity | Eukaryotic Cell Toxicity | Notable Effects |

|---|---|---|---|

| 1-Ethyl-3-methylimidazolium TFSI | High | Moderate | Skin irritation, cytotoxicity |

| 1-Ethyl-3-methylimidazolium Acetate | Low | Low | Minimal impact on growth |

| 1-Butyl-3-methylimidazolium Chloride | Moderate | High | Significant membrane disruption |

The cytotoxic effects of EMIM TFSI are attributed to its ability to disrupt cellular membranes and interfere with metabolic processes. The ionic nature allows it to interact with lipid bilayers, leading to structural changes that compromise cell integrity. Studies utilizing lipid bilayer models have demonstrated that exposure to EMIM TFSI results in significant alterations in membrane permeability and integrity .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N2.C2F6NO4S2/c1-3-8-5-4-7(2)6-8;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRESCJAINPKJTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F6N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047967 | |

| Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174899-82-2 | |

| Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174899-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazolium, 3-ethyl-1-methyl-, salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | bis(trifluoromethylsulfonyl)azanide;1-ethyl-3-methylimidazol-3-ium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.